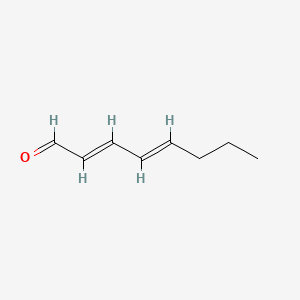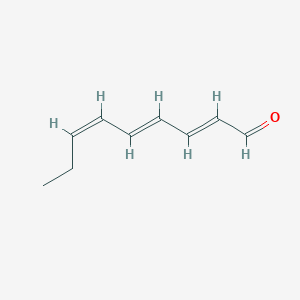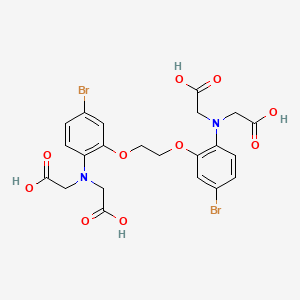
FG 488 BAPTA-1, AM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FG 488 BAPTA-1, AM is a compound that has garnered attention in scientific research for its ability to chelate calcium ions. The significance of this compound stems from its utility in studying calcium dynamics within biological systems, where calcium plays a crucial role in various cellular processes. The following sections delve into the synthesis, molecular structure analysis, chemical reactions, and properties of FG 488 BAPTA-1, AM.
Synthesis Analysis
The synthesis of BAPTA-related compounds involves a series of chemical reactions aiming at creating a chelator with high specificity and affinity for calcium ions. The process typically includes the formation of the BAPTA core through the reaction of substituted 2-nitrophenol, leading to various BAPTA derivatives with enhanced calcium chelation capabilities (He et al., 2009).
Molecular Structure Analysis
The molecular structure of BAPTA-AM derivatives is designed to enable efficient calcium binding. This involves the incorporation of ether oxygen atoms and nitrogen, forming a chelating agent that selectively binds to calcium ions over other metal ions, such as magnesium, due to its specific structural features. The tetraacetic acid moiety in BAPTA enhances its calcium affinity, making it an effective tool for calcium ion chelation (Gerig et al., 1987).
Chemical Reactions and Properties
BAPTA-AM undergoes hydrolysis in biological environments, releasing the active BAPTA chelator that binds to calcium ions, thereby affecting calcium dynamics within cells. This property is exploited in studies investigating the role of calcium in cellular functions and signaling pathways. The ability of BAPTA-AM to chelate calcium is crucial for its application in biological research, highlighting its importance in understanding calcium-mediated processes (Wen-ying, 2008).
Physical Properties Analysis
The physical properties of BAPTA-AM, such as solubility and stability, are essential for its application in experimental settings. The design of BAPTA-AM ensures that it is membrane-permeable, allowing for efficient cellular uptake and subsequent release of the BAPTA chelator within the cytoplasm to bind calcium ions. This property is vital for its use in live cell imaging and studies of calcium signaling (Paschen et al., 2003).
科学研究应用
活细胞中的钙成像
FG 488 BAPTA-1, AM 广泛用于荧光寿命成像 (FLIM) 中,以研究活细胞中的钙动态。为此目的开发的快速 FLIM 系统每秒可以获取数百帧的图像,使其适用于定量生物实验。该系统已在跳动的新生大鼠心肌细胞上进行的钙成像实验中得到评估,证明了该化合物在以高时间分辨率监测钙水平方面的效用。俄勒冈绿 Bapta 衍生物,包括 FG 488 BAPTA-1, AM,在用作寿命染料时,已显示出对低钙浓度的灵敏度范围发生了偏移,这表明它们在基于 FLIM 的钙成像中在各种浓度范围内都是有效的 (Agronskaia, L., Tertoolen, L., & Gerritsen, H. (2004))。
钙结合动力学研究
已使用 FG 488 BAPTA-1, AM 研究了钙与钙结合蛋白(如钙结合蛋白-D(28K))的结合动力学。笼状 Ca2+ 的闪光光解与荧光瞬态分析相结合,揭示了钙结合蛋白-D(28K) 以至少两种不同的动力学模式结合 Ca2+。这种利用 FG 488 BAPTA-1, AM 的方法为动力学参数推导提供了一种新方法,为生物学上重要的蛋白质的钙结合特性提供了有价值的见解 (Nägerl, U., Novo, D., Módy, I., & Vergara, J. (2000))。
研究工具的增强
FG 488 BAPTA-1, AM 有助于增强研究工具,例如开发先进的荧光寿命成像系统。这些系统允许快速灵敏地检测活细胞中的钙离子,从而能够详细研究依赖钙信号的细胞过程。FG 488 BAPTA-1, AM 在此类系统中的使用例证了其在突破研究方法学界限方面所扮演的角色,为研究人员提供了探索钙动态复杂性的强大工具 (Agronskaia et al., 2004)。
安全和危害
未来方向
FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
属性
CAS 编号 |
244167-57-5 |
|---|---|
产品名称 |
FG 488 BAPTA-1, AM |
分子式 |
C59H53F2N3O26 |
分子量 |
1258.07 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)

